

# Unveiling Nigakinone: A Technical Guide to its Discovery and Natural Sources

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## Compound of Interest

Compound Name: Nigakinone

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## Introduction

**Nigakinone**, a naturally occurring canthinone alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of **Nigakinone**, presenting key data in a structured format for researchers, scientists, and professionals in drug development. The document details the primary plant sources, experimental protocols for its isolation, and comprehensive spectroscopic data for its characterization.

## Discovery of Nigakinone

While the presence of canthinone alkaloids in *Picrasma* species has been known for some time, a pivotal study in 1992 by Liu et al. reported the isolation and detailed characterization of a new alkaloid, 4-hydroxy-5-methoxycanthin-6-one, from *Picrasma quassioides*.<sup>[1][2]</sup> This work also involved the revision of a previously reported structure, contributing significantly to the precise chemical understanding of this class of compounds. **Nigakinone** is chemically known as 4-methoxy-5-hydroxycanthin-6-one.

## Natural Sources of Nigakinone

**Nigakinone** is primarily isolated from plants belonging to the Simaroubaceae family. The most prominent and well-documented source of this alkaloid is *Picrasma quassioides* (D.Don) Benn.,

a plant used in traditional medicine.[3][4][5][6][7][8][9] Various parts of the *P. quassioides* plant, including the stem, wood bark, and root bark, have been found to contain **Nigakinone**. [5][10] Other reported plant sources include *Quassia amara* and *Picrasma excelsa*. [11]

## Quantitative Data

The yield of **Nigakinone** from its natural sources can vary depending on the plant part used, geographical location, and the extraction and purification methods employed. The following table summarizes key quantitative information for **Nigakinone**.

Parameter	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[11]
Molecular Weight	266.25 g/mol	[11]

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **Nigakinone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Nigakinone**.

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not yet available in a comprehensive table format in the search results.	Data not yet available in a comprehensive table format in the search results.

### Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **Nigakinone**.

Technique	m/z	Reference
ESI-MS	[M+H] <sup>+</sup> : 267.0756	[11]

## Experimental Protocols

The isolation of **Nigakinone** from its primary natural source, *Picrasma quassioides*, involves a multi-step process. The following is a generalized experimental protocol based on reported methodologies.

## Plant Material Collection and Preparation

- Collect the stems, wood bark, or root bark of *Picrasma quassioides*.
- Air-dry the plant material at room temperature.
- Grind the dried plant material into a coarse powder to increase the surface area for extraction.

## Extraction

- Macerate the powdered plant material with 95% ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of alkaloids.
- Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

## Fractionation

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the chloroform or ethyl acetate phase.

## Chromatographic Purification

- Subject the enriched alkaloid fraction to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).
- Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions containing **Nigakinone**.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain pure **Nigakinone**.

## Structural Identification

- Confirm the identity and purity of the isolated **Nigakinone** using spectroscopic methods, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Nigakinone** from *Picrasma quassioides*.



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General workflow for the isolation of **Nigakinone**.

This comprehensive guide serves as a foundational resource for researchers interested in the discovery, natural sourcing, and isolation of **Nigakinone**. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising natural product.

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